molecular formula C15H12ClFO4 B3154265 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 773872-82-5

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B3154265
CAS No.: 773872-82-5
M. Wt: 310.7 g/mol
InChI Key: CLZAQDAEOKYWOY-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative features a distinct molecular structure, characterized by a 2-chloro-6-fluorobenzyloxy ether group and a methoxy substituent on the aromatic ring. This specific arrangement makes it a valuable synthetic intermediate or building block in organic chemistry, particularly for the construction of more complex molecules. Researchers may employ this compound in various fields, including medicinal chemistry for the synthesis of potential drug candidates, and in material science. As a benzoic acid derivative, it can undergo typical reactions such as amide coupling or esterification to create a diverse library of compounds for screening and development. The structure suggests potential for use in developing compounds that modulate biological targets, though its specific mechanism of action is dependent on the final synthesized molecule and the research context. This product is intended for use by qualified laboratory professionals exclusively. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZAQDAEOKYWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety contributes to its overall stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Key Differences

The compound’s structural analogs differ in substituent type, position, or electronic properties. Below is a comparative analysis:

Table 1: Comparison of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid with Similar Compounds
Compound Name Substituents Key Features Source
This compound 4-O-(2-Cl-6-F-benzyl), 3-OCH₃ Dual halogenation (Cl, F) enhances lipophilicity and metabolic stability.
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid 4-O-(2-Cl-6-F-benzyl), 3-OCH₂CH₃ Ethoxy group increases steric bulk, potentially reducing reactivity.
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) 4-OH, 3-OCH₃ Natural antioxidant; lacks halogens, limiting electronic effects.
3-Fluoro-4-methoxybenzoic acid 3-F, 4-OCH₃ Single halogen (F) may reduce steric hindrance compared to Cl/F systems.
2-Chloro-6-fluorobenzoic acid 2-Cl, 6-F Simpler structure; lacks ether-linked benzyl group, limiting versatility.
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid Complex benzimidazole-ether linkage, 4-Cl-3-F-phenoxy Extended aromatic system enhances π-π stacking but complicates synthesis.

Functional and Application-Based Insights

  • Electronic Effects: The 2-chloro-6-fluorobenzyloxy group introduces strong electron-withdrawing effects, increasing the benzoic acid’s acidity (lower pKa) compared to non-halogenated analogs like vanillic acid . Methoxy vs. Ethoxy: Ethoxy substituents (e.g., sc-315096) reduce solubility in polar solvents but improve membrane permeability .
  • Synthetic Utility :

    • The compound’s benzaldehyde precursor (4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde , CAS 306934-75-8) is a key intermediate for synthesizing acyl derivatives like benzoyl chlorides (e.g., sc-336187) .
    • Halogenated analogs (e.g., 2-chloro-6-fluorobenzoic acid) are precursors for cross-coupling reactions in medicinal chemistry .

Biological Activity

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, also known by its chemical formula C₁₅H₁₂ClFO₄ and CAS Number 773872-82-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a distinctive structure that includes a chloro and fluorine substituent on the benzyl group, which may influence its biological interactions. The molecular weight is approximately 300.7 g/mol.

PropertyValue
Chemical FormulaC₁₅H₁₂ClFO₄
Molecular Weight300.7 g/mol
CAS Number773872-82-5
Hazard ClassificationIrritant

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Antioxidant Properties : The compound has shown promise in scavenging reactive oxygen species (ROS), which could contribute to its neuroprotective effects observed in animal models.
  • Neuroprotective Effects : In a study involving zebrafish models of epilepsy, the compound demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating neurological disorders .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:

  • Modulation of Neurotransmitters : In models of epilepsy, this compound was found to upregulate levels of neurosteroids and downregulate stress-related neurotransmitters, indicating a complex interaction with the central nervous system .
  • Oxidative Stress Reduction : The compound's ability to reduce oxidative stress markers suggests a protective role against cellular damage, which is critical in various disease states.

Case Studies

  • Zebrafish Model of Epilepsy : A significant study highlighted the effectiveness of this compound in improving seizure behaviors in zebrafish induced by pentylenetetrazole (PTZ). The compound was shown to significantly alter neurochemical profiles associated with seizure activity, marking it as a candidate for further development as an anti-seizure agent .
  • Anti-inflammatory Activity : Additional investigations into its anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid?

Methodological Answer:
The synthesis typically involves Williamson ether synthesis between 2-chloro-6-fluorobenzyl bromide and 3-methoxy-4-hydroxybenzoic acid. To prevent side reactions, the carboxylic acid group is first protected as a methyl ester. Deprotection under basic conditions (e.g., NaOH in MeOH/H₂O) yields the final product. Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) is critical. For example, similar protocols for methoxy-substituted benzoic acids use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.5–7.3 (aromatic protons from the benzyl group), δ 4.8 (OCH₂), and δ 3.9 (OCH₃).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • HPLC : Use a C18 column with MeCN/H₂O (0.1% TFA) to confirm purity (>95%). X-ray crystallography, as demonstrated for structurally related compounds, can resolve ambiguities in substitution patterns .

Advanced: How can conflicting NMR data for the benzyloxy group’s proton environment be resolved?

Methodological Answer:
Conflicts may arise from restricted rotation of the benzyloxy group. Strategies include:

  • Variable-temperature NMR (25–60°C) to average signals if rotational barriers are low.
  • Computational modeling (DFT) to predict coupling constants and compare with experimental data.
  • X-ray crystallography (e.g., as applied to methoxybenzyl derivatives in ) provides definitive structural confirmation .

Advanced: What strategies optimize coupling efficiency in Williamson ether synthesis for this compound?

Methodological Answer:

  • Use microwave-assisted synthesis (80°C, 15 minutes) to improve reaction kinetics.
  • Monitor progress via TLC (hexane/EtOAc 3:1).
  • Test alternative leaving groups (e.g., mesylate vs. bromide) if reactivity is insufficient.
  • Phase-transfer catalysts (TBAB) in toluene/NaOH systems enhance nucleophilic substitution efficiency .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood .
  • Avoid inhalation of dust; use respiratory protection for powder handling.
  • Store in sealed containers at 2–8°C. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Safety protocols align with GHS guidelines for halogenated benzoic acids .

Advanced: How can degradation products be analyzed under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Use LC-MS to identify degradation products (e.g., hydrolysis of the ether bond or oxidation of methoxy groups).
  • Compare mass fragmentation patterns with reference standards. For example, studies on fluorinated benzoic acids in highlight oxidation-prone sites .

Advanced: What computational methods predict solubility and logP for this compound?

Methodological Answer:

  • QSPR models (e.g., ACD/Labs or ChemAxon) estimate logP and solubility.
  • Validate experimentally via the shake-flask method (octanol/water partition). Adjust substituents (e.g., fluorine position) to optimize logP for biological permeability, as shown for similar fluorinated benzoic acids .

Basic: How is this compound purified from reaction mixtures?

Methodological Answer:

  • Acidify the reaction mixture and extract with EtOAc .
  • Perform column chromatography (SiO₂, hexane/EtOAc gradient).
  • Recrystallize from EtOH/H₂O (2:1) for crystalline products. Verify purity via melting point and HPLC, as applied to triazolothiadiazine derivatives in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 2
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4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid

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